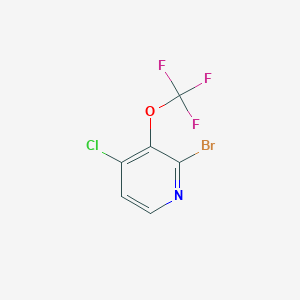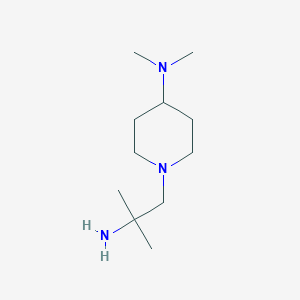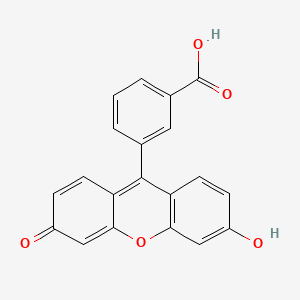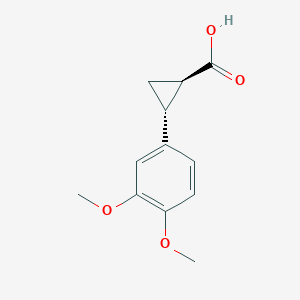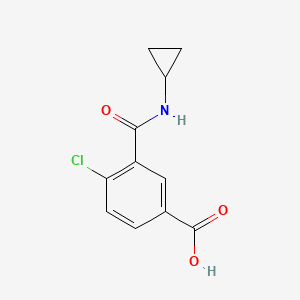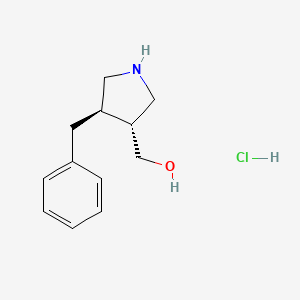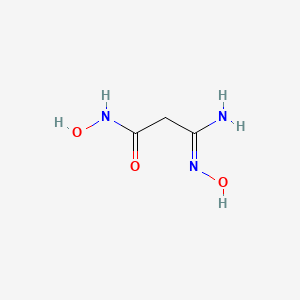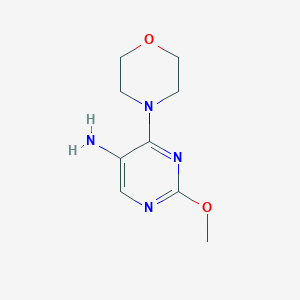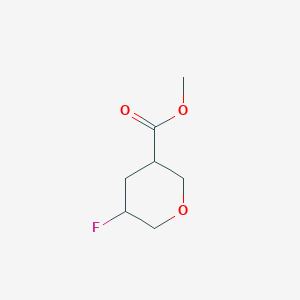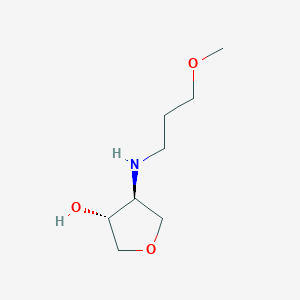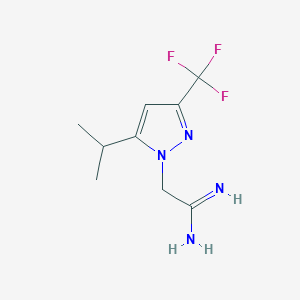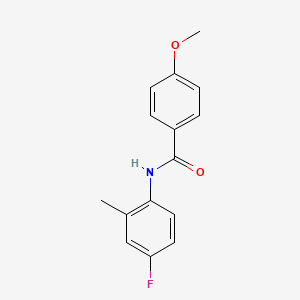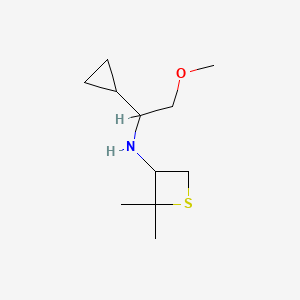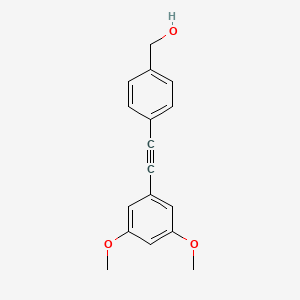
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methanol group and an ethynyl linkage to another phenyl ring bearing two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol typically involves a multi-step process. One common method starts with the preparation of 3,5-dimethoxyphenylacetylene, which is then coupled with 4-bromobenzyl alcohol using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like boron tribromide (BBr₃) can be used to substitute the methoxy groups.
Major Products
Oxidation: The major products include 4-((3,5-dimethoxyphenyl)ethynyl)benzaldehyde and 4-((3,5-dimethoxyphenyl)ethynyl)benzoic acid.
Reduction: The major product is 4-((3,5-dimethoxyphenyl)ethynyl)phenylmethane.
Substitution: The products depend on the substituent introduced, such as 4-((3,5-dihydroxyphenyl)ethynyl)phenylmethanol when using BBr₃.
Applications De Recherche Scientifique
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy groups and the ethynyl linkage may play a role in its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-((3,5-Dimethoxyphenyl)ethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
(4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(4-((3,5-Dimethoxyphenyl)ethynyl)phenylmethane: Similar structure but with a methane group instead of a methanol group.
Uniqueness
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is unique due to the presence of both methoxy groups and an ethynyl linkage, which confer distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
[4-[2-(3,5-dimethoxyphenyl)ethynyl]phenyl]methanol |
InChI |
InChI=1S/C17H16O3/c1-19-16-9-15(10-17(11-16)20-2)8-5-13-3-6-14(12-18)7-4-13/h3-4,6-7,9-11,18H,12H2,1-2H3 |
Clé InChI |
UCPNUKJFLNUQFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C#CC2=CC=C(C=C2)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


